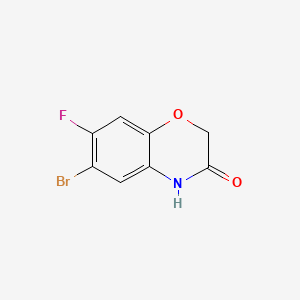

6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one

Übersicht

Beschreibung

6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one is a chemical compound that is of interest in various chemical reactions and as an intermediate in the synthesis of other compounds. While the provided papers do not directly discuss this exact compound, they do provide insights into the behavior of structurally related benzoxazinones, which can be useful in understanding the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related benzoxazinones involves various methods, including the catalytic hydrogenation of nitro derivatives to amino derivatives, as seen in the preparation of 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one, an intermediate for the synthesis of the herbicide flumioxazin . This process involves the use of Raney Nickel as a catalyst and has been optimized for high yield and purity. Although the exact synthesis of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one is not detailed, similar methods could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzoxazinone derivatives is crucial in determining their reactivity and physical properties. For instance, the crystal structure of 3-amino-2-benzyl-6-bromo-1,2,4-triazin-5(2H)-one has been determined using X-ray structural investigations, revealing extensive intermolecular hydrogen bonding . This information is valuable as it can provide insights into the potential molecular structure and intermolecular interactions of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one.

Chemical Reactions Analysis

Benzoxazinones undergo a variety of chemical reactions, often involving substitutions at the bromine-bearing carbon. For example, 6-bromocyclohepta[b][1,4]benzoxazine reacts with o-aminophenol to yield various products depending on the reaction conditions . Similarly, 6-bromo-2-methyl-3,1-benzoxazin-4-one shows chemoselectivity towards amines, Schiff bases, and azines, leading to cleavage and formation of new compounds . These studies suggest that 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one could also participate in such reactions, potentially leading to a range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazinones are influenced by their molecular structure. The bromination and nitration of benzoxazinones have been studied, providing conditions for these reactions to occur at specific positions on the benzoxazinone ring . These reactions can significantly alter the physical properties, such as solubility and melting point, as well as the chemical reactivity of the compounds. Although the exact properties of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one are not provided, the properties of similar compounds can offer a general understanding of what might be expected.

Wissenschaftliche Forschungsanwendungen

Synthesis and Herbicidal Activity

6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one and its derivatives have been extensively studied for their applications in the development of novel herbicides. For instance, its use as an intermediate in the synthesis of flumioxazin, a novel herbicide, has been detailed, showcasing the compound's vital role in creating effective agricultural chemicals. The process involves several steps, including hydroxyl substitution, etherification, reduction, and N-alkylation, resulting in a product with significant herbicidal activity (X. Qiang, 2011) Study on Synthetic Process of Novel Herbicide Flumioxazin.

Chemical Modification and Biological Activity

Research into the modification of the benzoxazinone ring, specifically through halogenation and other substituent changes, has shown that these alterations can significantly impact the biological activity of the compounds. For example, substituting aromatic protons with fluorine, chlorine, or other groups at specific positions has led to the creation of compounds with high phytotoxic activities. These studies highlight the potential of benzoxazinones as leads for natural herbicide models (F. A. Macias et al., 2006) New herbicide models from benzoxazinones: aromatic ring functionalization effects.

Pharmaceutical Applications

Beyond herbicidal activity, benzoxazinone derivatives, including 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one, have been explored for potential pharmaceutical applications. The chemical structure of benzoxazinones allows for a variety of biological activities, making them candidates for the development of new pharmaceuticals. Research has focused on leveraging the benzoxazinone skeleton's versatility and chemical simplicity to discover bioactive compounds of natural origin with potential therapeutic benefits (F. A. Macias et al., 2009) Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones.

Analytical and Ecological Studies

Analytical methodologies have been developed to quantify benzoxazinone concentrations in plant roots, such as maize, to understand their ecological roles and contributions to chemical defense mechanisms. This research provides insights into the natural functions of benzoxazinones, including allelopathic effects and resistance to pathogenic fungi and pests, further emphasizing the ecological significance of these compounds (Y. Xie et al., 1991) Separation and quantitation of 1,4-benzoxazin-3-ones and benzoxazolin-2-ones in maize root extract by high-performance liquid chromatography.

Safety And Hazards

“6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one” may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Protective measures include wearing protective gloves, clothing, and eye/face protection. If it gets on the skin, wash with plenty of soap and water. If inhaled, remove the person to fresh air and keep them comfortable for breathing .

Eigenschaften

IUPAC Name |

6-bromo-7-fluoro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO2/c9-4-1-6-7(2-5(4)10)13-3-8(12)11-6/h1-2H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHJMSMGASUDIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC(=C(C=C2O1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635034 | |

| Record name | 6-Bromo-7-fluoro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one | |

CAS RN |

355423-58-4 | |

| Record name | 6-Bromo-7-fluoro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355423-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-7-fluoro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1343376.png)

![Ethyl 8-[3-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1343386.png)

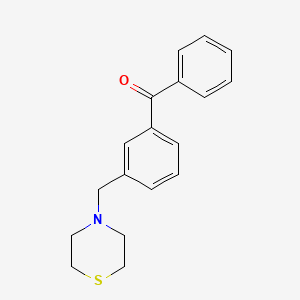

![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone](/img/structure/B1343387.png)

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methoxybenzophenone](/img/structure/B1343388.png)

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone](/img/structure/B1343390.png)

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone](/img/structure/B1343391.png)